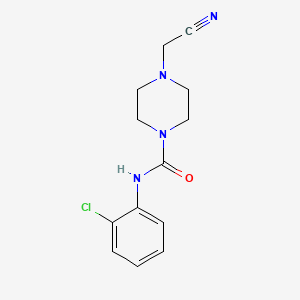
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid, also known as DIMPA, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research.
作用机制
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid acts as a competitive inhibitor of EAAT2, binding to the substrate-binding site of the transporter and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and modulate synaptic transmission.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate glutamate-mediated processes in the brain, including synaptic transmission, plasticity, and neurotoxicity. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid in lab experiments is its selectivity for EAAT2, which allows for the specific modulation of glutamate-mediated processes. However, its potency as an inhibitor may vary depending on the experimental conditions, and its effects may be influenced by other factors such as the presence of other transporters or receptors.
未来方向
There are several potential future directions for research on 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid. One area of interest is the development of more potent and selective inhibitors of EAAT2, which could provide more precise tools for studying glutamate-mediated processes. Another direction is the investigation of the potential therapeutic applications of EAAT2 inhibitors, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the effects of EAAT2 inhibition on brain function and to identify any potential limitations or side effects of using such inhibitors in vivo.
In conclusion, this compound is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its selective inhibition of EAAT2 allows for the specific modulation of glutamate-mediated processes, and its anti-inflammatory and neuroprotective effects make it a promising tool for investigating the role of glutamate in brain function and disease. Further research is needed to fully understand the effects and limitations of using EAAT2 inhibitors in vivo and to identify potential therapeutic applications.
合成方法
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid can be synthesized through a multistep process involving the condensation of 2,3-dihydro-1H-indene-5-carboxylic acid with N-methylglycine methyl ester, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the reduced intermediate with acetic anhydride.
科学研究应用
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid has been studied for its potential use as a tool in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the glutamate transporter EAAT2, which plays a crucial role in regulating extracellular glutamate levels in the brain. By inhibiting EAAT2, this compound can increase extracellular glutamate levels and facilitate the study of glutamate-mediated processes in the brain.
属性
IUPAC Name |
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(14(17)18)8-15-13(16)12-6-5-10-3-2-4-11(10)7-12/h5-7,9H,2-4,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGRVZNRAACRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(CCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)
![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)

![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)
![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)

![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)